
N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide
Übersicht
Beschreibung
N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide is a useful research compound. Its molecular formula is C17H20N2O3 and its molecular weight is 300.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Research
- N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a derivative, acts as a histone deacetylase (HDAC) inhibitor, showing promise in cancer treatment. It selectively inhibits HDACs 1-3 and 11, inducing cancer cell apoptosis and histone acetylation, suggesting potential as an anticancer drug (Zhou et al., 2008).
Antioxidant Properties
- Amino-substituted benzamide derivatives, including this compound, have been studied for their antioxidant properties. They act as powerful antioxidants by scavenging free radicals. The electrochemical oxidation mechanisms of these compounds play a vital role in their free radical scavenging activity (Jovanović et al., 2020).
Synthesis and Biological Evaluation
- Various analogs of 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides, including this compound, have been synthesized and evaluated. Some have shown potential in inhibiting HDAC1, upregulating tumor suppressor genes, and inhibiting human cancer cell proliferation (Fréchette et al., 2008).
Antibacterial and Antifungal Properties
- N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives have been synthesized and evaluated for antibacterial and antifungal activities, showing a broad spectrum of activity against various microorganisms (Ertan et al., 2007).
Structural Analysis
- Studies on the molecular structure, such as X-ray diffraction and DFT calculations, have been conducted on derivatives of N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide to understand their chemical reactivity and potential medicinal applications (Demir et al., 2015).
Neurological Applications
- Derivatives of this compound have been synthesized and tested for their neuroleptic activity, indicating potential use in the treatment of psychosis (Iwanami et al., 1981).
Anticonvulsant Properties
- Analogues like 4-amino-N-(2-ethylphenyl)benzamide have been synthesized and evaluated for their anticonvulsant activity, showing potential in treating seizures (Lambert et al., 1995).
Eigenschaften
IUPAC Name |
N-(4-aminophenyl)-4-(2-ethoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-21-11-12-22-16-9-3-13(4-10-16)17(20)19-15-7-5-14(18)6-8-15/h3-10H,2,11-12,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGAZFFEXXYINI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


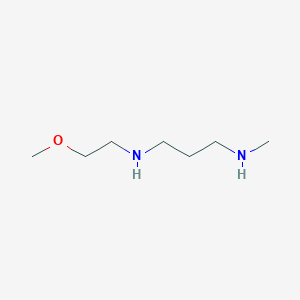
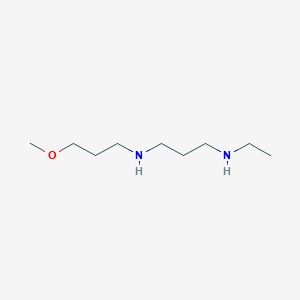




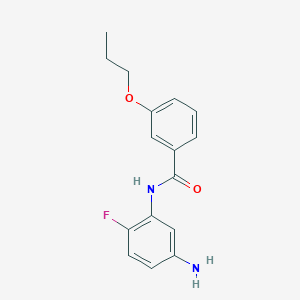
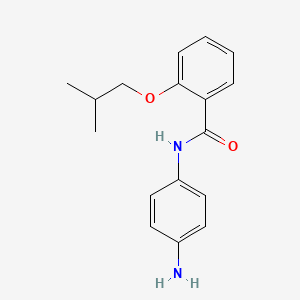
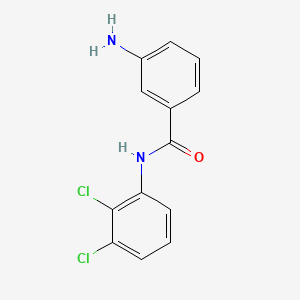



![N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385124.png)

